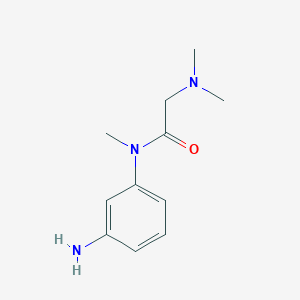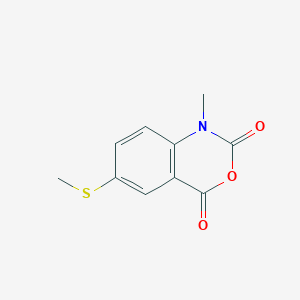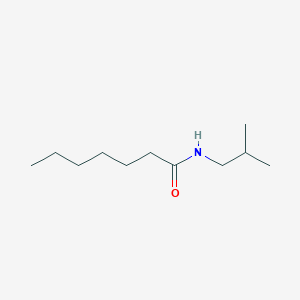![molecular formula C15H23ClO2 B15161795 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane CAS No. 146321-34-8](/img/structure/B15161795.png)
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is a chemical compound with a complex structure that includes a chlorinated decenyl group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 10-chlorodec-9-en-7-yn-1-ol with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of oxane to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne and alkene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products Formed
Oxidation: Formation of epoxides or diols
Reduction: Formation of alkanes or alkenes
Substitution: Formation of azides or thioethers
Applications De Recherche Scientifique
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl[(10-chlorodec-9-en-7-yn-1-yl)oxy]dimethylsilane
- 2-(10-chlorodec-9-en-7-ynoxy)oxane
Uniqueness
2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is unique due to its specific combination of a chlorinated decenyl group and an oxane ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
146321-34-8 |
|---|---|
Formule moléculaire |
C15H23ClO2 |
Poids moléculaire |
270.79 g/mol |
Nom IUPAC |
2-(10-chlorodec-9-en-7-ynoxy)oxane |
InChI |
InChI=1S/C15H23ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h8,12,15H,1-2,4,6-7,9-11,13-14H2 |
Clé InChI |
FADIMKFUETXULH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCC#CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)

![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



